N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring dual aromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group. The pyridine and thiophene moieties contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(16-6-2-1-3-7-16)20(12-15-9-11-22-14-15)13-17-8-4-5-10-19-17/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGUROQQUKTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Electronic and Crystallographic Features
The thiophene moiety in the target compound differs from benzo[b]thiophene derivatives (e.g., compound 31 in ), which exhibit fused aromatic systems. Such structural variations influence electronic properties and crystal packing. For example:
- Its molecular formula (C29H24N2O3S4) includes sulfamoyl and dithiolane groups, which are absent in the target compound .
- Thiourea analogs () : Exhibit trans-cis geometry stabilized by intramolecular hydrogen bonds (N–H···O), with dihedral angles between aromatic rings (4.03–64.58°). The target compound’s thiophene-pyridine arrangement may similarly influence conformation .
Pharmacological Activity
Carbonic anhydrase inhibitors (e.g., compound 31 in ) highlight the role of sulfur-containing benzamides in targeting enzymatic activity. The thiophene substituent in the target compound may modulate binding affinity compared to benzo[b]thiophene derivatives due to differences in aromatic surface area and electron density .
ADMET Predictions
provides ADMET data for N-(phenylcarbamoyl)benzamide, predicting moderate solubility and permeability. Pyridine moieties often improve bioavailability but may introduce basicity-related solubility challenges .
Key Research Findings and Limitations
- Synthetic Challenges : While yields for analogs are high (e.g., 85% in ), the target compound’s synthesis may require optimization due to thiophene’s reactivity .
- Data Gaps: Limited experimental data (e.g., NMR, crystallography) for the target compound necessitate reliance on analogous structures for property prediction.
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